Anitrazafen
Overview
Description
Anitrazafen is a drug that displays COX-2 inhibitor activity . It has the IUPAC name 5,6-bis(4-methoxyphenyl)-3-methyl-1,2,4-triazine . Its molecular formula is C18H17N3O2 and its molar mass is 307.353 g·mol−1 .
Synthesis Analysis
The synthesis of Anitrazafen involves several steps. The process starts with a slurry of methyltriphenylphosphonium bromide in dry tetrahydrofuran at -35° C. Then, n-butyl lithium is added over a 15-minute period. The reaction mixture is stirred for one hour. After that, a solution of 3-chloro-5,6-bis(4-methoxyphenyl)-1,2,4-triazine in tetrahydrofuran is added to the reaction mixture at -35° to -40° C. The reaction mixture is allowed to warm to ambient temperature and is stirred overnight. A solution of sodium carbonate in water is added dropwise to the reaction mixture which then is heated at reflux for 3 hours .
Molecular Structure Analysis
The 3D chemical structure image of Anitrazafen is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Anitrazafen include the reaction with n-butyllithium and sodium carbonate in tetrahydrofuran and water .
Physical And Chemical Properties Analysis
Anitrazafen has a molecular formula of C18H17N3O2 and a molar mass of 307.353 g·mol−1 . More detailed physical and chemical properties would require specific experimental measurements .
Scientific Research Applications
Specific Scientific Field
Summary of the Application
Anitrazafen is a topically effective anti-inflammatory agent . It’s used to reduce inflammation, which is a common response of the body to injury or infection .
Methods of Application or Experimental Procedures
Anitrazafen was investigated in rats after oral, subcutaneous (s.c.), and topical administration . The drug is rapidly absorbed from the gastrointestinal tract, and its subsequent metabolism is rapid and extensive . After s.c. or topical administration, elimination of Anitrazafen was delayed due to a slower rate of systemic absorption .
Results or Outcomes
After oral administration, peak concentration of the parent drug were attained within 1 hour . The apparent volume of distribution of Anitrazafen was high (1121/kg), consistent with observed tissue concentrations . Subcutaneous administration resulted in delayed absorption but with maximum bioavailability of the parent drug . Absorption was slowest following topical application . Anitrazafen was extensively metabolized in rats, with no unchanged drug found in excreta .
Safety And Hazards
When handling Anitrazafen, it is advised to avoid breathing mist, gas or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
5,6-bis(4-methoxyphenyl)-3-methyl-1,2,4-triazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-12-19-17(13-4-8-15(22-2)9-5-13)18(21-20-12)14-6-10-16(23-3)11-7-14/h4-11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNJXZZJFPCFHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50212454 | |
Record name | Anitrazafen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50212454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Anitrazafen | |
CAS RN |
63119-27-7 | |
Record name | Anitrazafen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63119-27-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Anitrazafen [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063119277 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 63119-27-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=336394 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Anitrazafen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50212454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ANITRAZAFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y065P7MYR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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